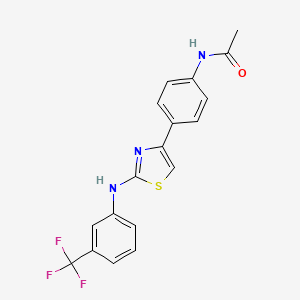

Tubulin inhibitor 49

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

N-[4-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3OS/c1-11(25)22-14-7-5-12(6-8-14)16-10-26-17(24-16)23-15-4-2-3-13(9-15)18(19,20)21/h2-10H,1H3,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCPMDFWXUJATQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of Tubulin Inhibitors: A Technical Guide

Executive Summary

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical for essential cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic instability, characterized by phases of polymerization and depolymerization, is fundamental to their function, particularly in the formation of the mitotic spindle during cell division. Tubulin inhibitors are a class of potent anti-cancer agents that disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. This guide focuses on the mechanism of action of tubulin inhibitors that bind to the colchicine site on β-tubulin, preventing tubulin polymerization and thereby exerting their cytotoxic effects.

Core Mechanism of Action: Inhibition of Tubulin Polymerization

The primary mechanism of action for this class of tubulin inhibitors is the direct binding to the colchicine binding site on β-tubulin subunits.[1][2][3][4] This binding event sterically hinders the tubulin heterodimers from polymerizing into microtubules.[2] The interference with microtubule formation has a cascade of downstream effects on cellular function, ultimately leading to cell death.

Disruption of Microtubule Dynamics

Microtubules are in a constant state of flux, a process termed dynamic instability, which is crucial for their role in mitosis.[5][6] By inhibiting polymerization, these compounds suppress this dynamic nature.[5] This leads to a net depolymerization of existing microtubules and prevents the formation of new ones required for the mitotic spindle.

Mitotic Arrest at the G2/M Phase

The disruption of the mitotic spindle activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism.[6] This checkpoint failure results in the arrest of the cell cycle at the G2/M phase, preventing the cell from proceeding through mitosis.[1][6][7]

Induction of Apoptosis

Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death. This is a key outcome of the cytotoxic effect of tubulin inhibitors. The cell's inability to complete mitosis signals for its own destruction, a critical mechanism in cancer therapy.[2][3]

Signaling Pathway

The following diagram illustrates the signaling cascade initiated by a colchicine-site tubulin inhibitor.

Quantitative Data Summary

The following tables summarize key quantitative data for representative tubulin inhibitors acting on the colchicine site.

Table 1: In Vitro Antiproliferative Activity (IC50 values)

| Compound/Analog | Cell Line | IC50 (nM) | Reference |

| p-toluidino derivative 3d | HeLa | 30-43 | [8] |

| p-toluidino derivative 3d | A549 | 30-43 | [8] |

| p-toluidino derivative 3d | HT-29 | 30-43 | [8] |

| Compound 10t | HeLa | 190-330 | [3] |

| Compound 10t | MCF-7 | 190-330 | [3] |

| Compound 10t | SGC-7901 | 190-330 | [3] |

| Compound 4k | PC-3 | 15 | [7] |

| Compound 5a | PC-3 | 6 | [7] |

Table 2: Tubulin Polymerization Inhibition

| Compound/Analog | IC50 (µM) | Inhibition of Colchicine Binding (%) | Reference |

| p-toluidino derivative 3d | 0.45 | 72 | [8] |

Detailed Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.

Principle: Tubulin polymerization is monitored by an increase in fluorescence of a reporter dye that binds to polymerized microtubules.

Protocol:

-

A solution of purified tubulin (e.g., from bovine brain) is prepared in a polymerization buffer (e.g., G-PEM buffer containing GTP).

-

The test compound, a positive control (e.g., colchicine), a negative control (e.g., paclitaxel), or a vehicle (e.g., DMSO) is added to the tubulin solution in a 96-well plate.[6]

-

The plate is incubated at 37°C to initiate polymerization.

-

Fluorescence is monitored over time using a plate reader at the appropriate excitation and emission wavelengths for the reporter dye.

-

An increase in fluorescence indicates tubulin polymerization. The inhibitory effect of the compound is calculated relative to the controls.[6]

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.

Principle: A fluorescent dye, such as propidium iodide, stoichiometrically binds to DNA. The amount of fluorescence is therefore proportional to the DNA content, allowing for the differentiation of cells in G1, S, and G2/M phases.

Protocol:

-

Cancer cells (e.g., HeLa, PC-3) are seeded and treated with the test compound, a positive control, or vehicle for a specified duration (e.g., 24 hours).[6][7]

-

Cells are harvested, washed with PBS, and fixed in cold ethanol.[6]

-

The fixed cells are treated with RNase to remove RNA and then stained with a propidium iodide solution.[6]

-

The DNA content of the cells is analyzed using a flow cytometer.

-

The percentage of cells in each phase of the cell cycle is determined from the resulting DNA content histogram.

Immunofluorescence Microscopy of Microtubule Network

This technique visualizes the effect of the compound on the cellular microtubule network.

Principle: Antibodies specific to tubulin are used to label the microtubule network within cells, which is then visualized using fluorescence microscopy.

Protocol:

-

Cells are cultured on coverslips and treated with the test compound or vehicle.[6][7]

-

After treatment, the cells are fixed with a suitable fixative (e.g., formaldehyde) and permeabilized (e.g., with Triton X-100).[6]

-

The cells are incubated with a primary antibody against α- or β-tubulin.[6]

-

After washing, a secondary antibody conjugated to a fluorophore is added.

-

The coverslips are mounted on microscope slides, and the microtubule network is visualized using a fluorescence microscope. Disruption of the microtubule network is indicative of the compound's activity.[7][9]

Conclusion

Tubulin inhibitors that target the colchicine binding site represent a powerful class of anticancer agents. Their mechanism of action is centered on the inhibition of tubulin polymerization, which leads to the disruption of microtubule dynamics, cell cycle arrest at the G2/M phase, and the induction of apoptosis. The experimental protocols detailed in this guide provide a framework for the characterization of novel compounds within this class. Further research and development of these inhibitors hold significant promise for advancing cancer therapy.

References

- 1. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

Unraveling the Enigmatic Binding of Tubulin Inhibitor 49: A Technical Guide

Introduction

Tubulin, a critical component of the cellular cytoskeleton, plays a pivotal role in cell division, intracellular transport, and the maintenance of cell shape. Its dynamic polymerization into microtubules is a fundamental process for cellular function, making it a prime target for the development of anticancer therapeutics. A vast array of small molecules, known as tubulin inhibitors, have been developed to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. These inhibitors are broadly classified based on their binding site on the tubulin heterodimer, with the colchicine, vinca alkaloid, and taxane sites being the most well-characterized.

This technical guide focuses on the binding site and mechanism of action of a tubulin polymerization inhibitor identified as "Tubulin inhibitor 49," also referred to in some contexts as "Compound 18." While the definitive primary research article formally designating this specific compound as "this compound" remains to be identified in publicly available literature, extensive research on compounds with similar structural features and biological activities provides significant insights into its likely binding site and inhibitory mechanisms. This document will synthesize the available data on related compounds to construct a comprehensive technical overview for researchers, scientists, and drug development professionals.

The Colchicine Binding Site: A Hub for Tubulin Polymerization Inhibitors

Evidence strongly suggests that this compound, like many other synthetic and natural product tubulin inhibitors, exerts its effects by binding to the colchicine binding site on β-tubulin. This pocket is located at the interface between the α- and β-tubulin subunits and is a well-established target for compounds that inhibit microtubule assembly. Binding of a ligand to this site sterically hinders the conformational changes required for tubulin dimers to polymerize into microtubules, thereby disrupting the dynamic instability of the microtubule network.

Quantitative Analysis of this compound and Related Compounds

Quantitative data for "this compound (Compound 18)" and analogous compounds are summarized below. It is important to note that different research articles may refer to different molecules as "Compound 18." The data presented here is a compilation from various sources describing compounds with similar furo[2,3-d]pyrimidine or related heterocyclic cores.

| Compound ID | Target/Assay | IC50 / GI50 | Cell Line(s) | Reference |

| This compound (Compound 18) | Tubulin Polymerization | 48 µM | - | [Vendor Data] |

| This compound (Compound 18) | Cytotoxicity | 8.8 µM | HeLa | [Vendor Data] |

| Compound 18 (furo[2,3-d]pyrimidine) | Cytotoxicity | <10 nM | Various Cancer Cell Lines | [1] |

| Compound 18 (diaryl pyrimidine) | β-tubulin Polymerization | Potent Inhibition | HL-60 | [2] |

| Compound 18 (diaryl pyrimidine) | Cytotoxicity (IC50) | 0.32 µM | MCF-7 | [2] |

| Compound 18 (diaryl pyrimidine) | Cytotoxicity (IC50) | 0.36 µM | HL-60 | [2] |

| Compound 18 (phenstatin-based chalcone) | Cytotoxicity (GI50) | < 0.1 µM | SCC-29B | [3] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize tubulin inhibitors are crucial for reproducibility and further research. Below are generalized protocols for assays commonly employed in the study of compounds like this compound.

In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

GTP (10 mM stock)

-

Glycerol

-

Test compound (dissolved in DMSO)

-

Microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Prepare a tubulin solution at a final concentration of 3-4 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.

-

Dispense the tubulin solution into a 96-well plate.

-

Add the test compound at various concentrations (typically from a 100x stock in DMSO to minimize solvent effects). Include a vehicle control (DMSO) and a positive control (e.g., colchicine).

-

Incubate the plate at 37°C in the microplate reader.

-

Monitor the change in absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

-

Calculate the percentage of inhibition at each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cell-Based Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of a compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well cell culture plates

-

Microplate reader capable of reading absorbance at 570 nm

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound for 48-72 hours. Include a vehicle control.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 or GI50 value by plotting cell viability against compound concentration.

Immunofluorescence Microscopy for Microtubule Network Analysis

This technique visualizes the effects of a compound on the cellular microtubule network.

Materials:

-

Cancer cell line grown on coverslips

-

Test compound

-

Fixative (e.g., ice-cold methanol or 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against α-tubulin

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear staining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells grown on coverslips with the test compound at its IC50 or a relevant concentration for a specified time (e.g., 24 hours).

-

Fix the cells with the chosen fixative.

-

Permeabilize the cells to allow antibody entry.

-

Block non-specific antibody binding.

-

Incubate with the primary anti-α-tubulin antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides.

-

Visualize the microtubule network using a fluorescence microscope. Compare the morphology of microtubules in treated cells to untreated controls.

Visualizing the Mechanism of Action

To better understand the processes involved in the characterization and mechanism of action of this compound, the following diagrams have been generated using the DOT language.

Experimental Workflow for Characterizing a Tubulin Inhibitor

Caption: Workflow for the identification and characterization of a tubulin inhibitor.

Signaling Pathway of Tubulin Inhibition Leading to Apoptosis

Caption: Mechanism of tubulin inhibitor-induced apoptosis.

Logical Relationship of Binding and Effect

Caption: Logical flow from binding to cellular effect.

Conclusion

While the precise chemical identity and primary research source for "this compound" remain to be definitively established, the available evidence strongly indicates that it is a microtubule-destabilizing agent that functions by binding to the colchicine site on β-tubulin. This interaction inhibits tubulin polymerization, disrupts the cellular microtubule network, induces G2/M phase cell cycle arrest, and ultimately leads to apoptosis in cancer cells. The quantitative data from related compounds with similar core structures demonstrate potent anti-tubulin and cytotoxic activities. The experimental protocols and visualizations provided in this guide offer a comprehensive framework for researchers to further investigate this and other novel tubulin inhibitors. Future work should focus on unequivocally identifying the primary literature associated with "this compound" to enable a more targeted and in-depth analysis of its specific properties.

References

In Vitro Cytotoxicity of Tubulin Inhibitor 49: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro cytotoxicity of Tubulin inhibitor 49, also identified as Compound 18. This novel indole derivative, featuring a sulfonamide scaffold, demonstrates potent antiproliferative activity by targeting tubulin polymerization. This document details its mechanism of action, summarizes its cytotoxic effects across various cancer cell lines, and provides detailed experimental protocols for its evaluation. Furthermore, it visualizes the key signaling pathways and experimental workflows to facilitate a deeper understanding of its cellular impact.

Core Mechanism of Action

This compound functions as a potent inhibitor of tubulin polymerization. By binding to the colchicine binding site on β-tubulin, it disrupts the formation of microtubules, which are essential components of the cytoskeleton. This disruption of microtubule dynamics leads to a cascade of cellular events, primarily arresting the cell cycle in the G2/M phase and subsequently inducing apoptosis.

Quantitative Cytotoxicity Data

The in vitro cytotoxic and tubulin inhibitory activities of this compound (Compound 18) have been quantified across multiple human cancer cell lines. The data, summarized from the primary literature, highlights its potent antiproliferative effects.

| Cell Line | Cancer Type | IC50 (μM) * |

| HeLa | Cervical Cancer | 0.59 |

| A549 | Lung Cancer | 0.24 |

| MCF-7 | Breast Cancer | 0.31 |

| HCT-116 | Colon Cancer | 0.28 |

| Assay | Target | IC50 (μM) |

| Tubulin Polymerization | Tubulin Assembly | 1.82[1] |

*IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the in vitro cytotoxicity of this compound.

Antiproliferative Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on cell viability by measuring the metabolic activity of the cells.

Materials:

-

Human cancer cell lines (e.g., HeLa, A549, MCF-7, HCT-116)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (Compound 18)

-

Dimethyl sulfoxide (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%. Add the compound dilutions to the respective wells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Materials:

-

Purified bovine or porcine tubulin (>99% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

-

GTP solution (100 mM)

-

Glycerol

-

This compound

-

Positive control (e.g., colchicine)

-

Vehicle control (DMSO)

-

Temperature-controlled spectrophotometer or plate reader

Procedure:

-

Preparation: Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer on ice. Add GTP to a final concentration of 1 mM and glycerol to 10%.

-

Compound Addition: In a pre-warmed 96-well plate, add serial dilutions of this compound, a positive control, and a vehicle control.

-

Initiation of Polymerization: Add the cold tubulin solution to each well to initiate polymerization.

-

Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and monitor the increase in absorbance at 340 nm over time (e.g., every minute for 60 minutes).

-

Data Analysis: Plot the absorbance against time. The IC50 value is determined by comparing the extent of polymerization in the presence of different concentrations of the inhibitor to the control.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

Cancer cell line (e.g., HeLa)

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat them with various concentrations of this compound for a specified period (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cells in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Immunofluorescence for Microtubule Network Visualization

This technique allows for the direct visualization of the microtubule network within cells to observe the disruptive effects of the inhibitor.

Materials:

-

Cancer cell line (e.g., HeLa)

-

Glass coverslips

-

This compound

-

4% Paraformaldehyde in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on sterile glass coverslips in a culture dish. Treat the cells with this compound for the desired time.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Blocking: Wash with PBS and block with blocking buffer for 1 hour.

-

Antibody Incubation: Incubate with the primary antibody overnight at 4°C, followed by washing and incubation with the fluorescently labeled secondary antibody for 1 hour in the dark.

-

Counterstaining and Mounting: Stain the nuclei with DAPI, wash, and mount the coverslips on microscope slides using mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope.

Visualizations

Signaling Pathway of Tubulin Inhibition Leading to Apoptosis

Caption: Signaling pathway of this compound.

Experimental Workflow for In Vitro Cytotoxicity Assessment

Caption: Workflow for assessing in vitro cytotoxicity.

Conclusion

This compound (Compound 18) is a promising anticancer agent that exhibits potent in vitro cytotoxicity against a range of human cancer cell lines. Its mechanism of action, centered on the inhibition of tubulin polymerization, leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and characterize this and similar tubulin-targeting compounds.

References

The Disruption of Microtubule Dynamics by OAT-449: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Microtubules, the dynamic polymers of α- and β-tubulin heterodimers, are indispensable components of the cellular cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell architecture. The inherent dynamism of microtubules makes them a prime target for anticancer therapeutics. Tubulin polymerization inhibitors disrupt these crucial dynamics, precipitating mitotic arrest and leading to apoptotic or non-apoptotic cell death in rapidly proliferating cancer cells. This technical guide provides a comprehensive analysis of OAT-449, a novel, synthetic, water-soluble 2-aminoimidazoline derivative that functions as a potent tubulin polymerization inhibitor. This document details the core mechanism of action of OAT-449, presents quantitative data on its efficacy, outlines detailed experimental protocols, and provides visual representations of the implicated signaling pathways and experimental workflows.

Core Mechanism of Action

OAT-449 exerts its cytotoxic effects by directly interfering with microtubule dynamics, a process critical for cellular division. Microtubules are in a state of constant dynamic instability, cycling between phases of polymerization (growth) and depolymerization (shrinkage). OAT-449 inhibits the polymerization of tubulin, thereby disrupting the formation of functional microtubules. This mechanism is analogous to that of Vinca alkaloids, such as vincristine.

The inhibition of microtubule polymerization by OAT-449 triggers a cascade of cellular events:

-

Mitotic Arrest: The disruption of the mitotic spindle, a microtubule-based structure essential for chromosome segregation, activates the spindle assembly checkpoint. This results in the arrest of cancer cells in the G2/M phase of the cell cycle.

-

Mitotic Catastrophe: Prolonged mitotic arrest induced by OAT-449 leads to mitotic catastrophe, a form of cell death characterized by multinucleation and aneuploidy.

-

Cell Death: Following mitotic catastrophe, cancer cells undergo non-apoptotic cell death. Mechanistic studies in HT-29 colorectal adenocarcinoma cells have revealed that this process is associated with a p53-independent accumulation of the p21/waf1/cip1 protein in both the nucleus and cytoplasm.

Quantitative Data

The cytotoxic and anti-proliferative activities of OAT-449 have been quantified across various human cancer cell lines.

Table 1: Cytotoxicity of OAT-449 in Human Cancer Cell Lines

The half-maximal effective concentration (EC50) of OAT-449 was determined using an MTT assay after a 72-hour treatment period and compared with vincristine.

| Cell Line | Cancer Type | OAT-449 EC50 (nM) | Vincristine EC50 (nM) |

| HT-29 | Colorectal Adenocarcinoma | 6.0 ± 1.1 | 8.0 ± 1.2 |

| HeLa | Cervical Cancer | 8.0 ± 1.3 | 5.0 ± 0.9 |

| DU-145 | Prostate Carcinoma | 7.0 ± 1.5 | 30.0 ± 5.0 |

| Panc-1 | Pancreatic Carcinoma | 30.0 ± 4.0 | 20.0 ± 3.0 |

| SK-N-MC | Neuroepithelioma | 20.0 ± 3.0 | 2.0 ± 0.5 |

| SK-OV-3 | Ovarian Cancer | 10.0 ± 2.0 | 9.0 ± 1.8 |

| MCF-7 | Breast Adenocarcinoma | 9.0 ± 1.7 | 6.0 ± 1.1 |

| A-549 | Lung Carcinoma | 25.0 ± 3.5 | 15.0 ± |

The Structure-Activity Relationship of Novel Tubulin Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of novel tubulin inhibitors, focusing on compounds targeting the colchicine, vinca, and taxane binding sites. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to aid in the discovery and development of next-generation anticancer therapeutics.

Introduction: Tubulin as a Prime Anticancer Target

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their constant polymerization and depolymerization are crucial for numerous cellular functions, particularly the formation of the mitotic spindle during cell division.[1] This makes the tubulin-microtubule system a key, clinically-validated target for cancer chemotherapy.[1] Tubulin inhibitors disrupt microtubule dynamics and are broadly classified into two main categories: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine site inhibitors).[1][2]

Disruption of microtubule dynamics by these agents leads to an arrest of the cell cycle, typically in the G2/M phase, and can subsequently induce apoptosis (programmed cell death).[1][3] This guide delves into the chemical modifications of various inhibitor scaffolds and their corresponding impact on biological activity.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro efficacy of representative novel tubulin inhibitors, categorized by their binding site. The data highlights how structural modifications influence their cytotoxic and tubulin polymerization inhibitory activities.

Colchicine Binding Site Inhibitors

The colchicine binding site is located at the interface between α- and β-tubulin.[4][5] Inhibitors targeting this site are typically microtubule destabilizers.[4]

| Compound ID | Core Scaffold | R1 Group | R2 Group | Cell Line | IC50 (µM) - Cytotoxicity | IC50 (µM) - Tubulin Polymerization | Reference |

| Analogue G13 | 2-aryl-4-amide-quinoline | Aryl | -CH2OH | MDA-MB-231 | 0.65 - 0.90 | 13.5 | [5][6] |

| Compound 97 | 2-phenylindole | - | Hydrazide at position 3 | Various | 0.016 - 0.062 | 0.79 | [4] |

| Compound 98 | 2-phenylindole | - | Modified Hydrazide | Various | 0.0016 | Not Reported | [4] |

| CA-4 Analogue 27 | Combretastatin A-4 | - | Sulfonate bridge | Various | Potent | Potent | [4] |

| Lexibulin | Imidazole | - | - | Various | Potent | Potent | [7] |

| Nocodazole | Benzimidazole | - | - | Various | Potent | Potent | [7] |

| Plinabulin | Diketopiperazine | - | - | Various | Potent | Potent | [7] |

| Tivantinib | Pyrrolopyridine | - | - | Various | Potent | Potent | [7] |

Vinca Alkaloid Analogues

Vinca alkaloids and their analogues bind to the vinca domain on β-tubulin, inhibiting microtubule polymerization.[8]

| Compound ID | Core Scaffold | Modification | Cell Line | IC50 (µM) - Cytotoxicity | Reference |

| Simplified Vinca Alkaloid | Simplified vinblastine | Electron-withdrawing substituent | MCF-7 | 0.89 ± 0.07 | [9][10] |

| Vinorelbine Analogue | Vinorelbine | α,β-unsaturated aromatic side chain | KB | < 0.1 | [10] |

| 12'-Iodovinblastine Analogue 27 | Vinblastine | Modification at 12' position | P388 murine leukemia | Promising in vivo activity | [8] |

| 12'-Iodovinblastine Analogue 36 | Vinblastine | Modification at 12' position | P388 murine leukemia | Promising in vivo activity | [8] |

Taxane Derivatives

Taxanes bind to the β-tubulin subunit of assembled microtubules, promoting polymerization and preventing depolymerization, leading to mitotic arrest.[11][12][13]

| Compound Class | Core Scaffold | Key Structural Feature | Cancer Type | Correlation with Activity | Reference |

| Taxane Analogues | Taxane | Hydrophobic substituents | Breast Cancer | Hydrophobicity and molar refractivity | [11] |

| Second-Generation Taxoids | Taxane | Modifications to overcome MDR | Drug-resistant cancers | Enhanced potency against MDR cells | [12] |

| Fluorinated Taxoids | Taxane | Fluorine substitution | Various | Used to study bioactive conformation | [12] |

| Macrocyclic Taxoids | Taxane | Macrocyclic modification | Various | Investigation of common pharmacophore | [12] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of novel tubulin inhibitors are provided below.

Cell-Free Tubulin Polymerization Assay (Fluorescence-Based)

This assay directly measures the effect of a compound on the polymerization of purified tubulin in vitro.[14][15][16][17]

Materials:

-

Purified tubulin protein (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

Fluorescent reporter (e.g., DAPI)

-

Test compound and controls (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer)

-

Black, opaque 96-well plate

-

Temperature-controlled fluorescence plate reader

Procedure:

-

Preparation of Reagents: Thaw all reagents on ice. Prepare a 10x working stock of the test compound and controls in General Tubulin Buffer.

-

Tubulin Polymerization Mix: On ice, prepare the tubulin polymerization mix. For a final tubulin concentration of 2-3 mg/mL, reconstitute lyophilized tubulin in the appropriate volume of General Tubulin Buffer containing 1 mM GTP, 10% glycerol, and 10 µM DAPI.[14][15]

-

Assay Setup: Pipette 10 µL of the 10x compound dilutions (or vehicle/positive controls) into the wells of a pre-warmed 96-well plate.

-

Initiation of Polymerization: To start the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

-

Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) every 60 seconds for 60 minutes.[14][15]

-

Data Analysis: Plot fluorescence intensity versus time. A sigmoidal curve represents tubulin polymerization. Calculate the rate of polymerization and the maximum polymer mass. Determine the IC50 value for inhibitory compounds by plotting the percentage of inhibition against the compound concentration.

Immunofluorescence Microscopy of Microtubules

This protocol allows for the direct visualization of the effects of tubulin inhibitors on the microtubule network within cells.[1][18][19]

Materials:

-

Mammalian cell line (e.g., HeLa, A549)

-

Sterile glass coverslips

-

6-well plates

-

Cell culture medium

-

Test compound

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde (PFA) or ice-cold methanol)

-

Permeabilization buffer (0.1% Triton X-100 in PBS)

-

Blocking buffer (1-5% BSA in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse)

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

Procedure:

-

Cell Seeding and Treatment: Seed cells on sterile glass coverslips in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of the test compound and a vehicle control for an appropriate duration (e.g., 24 hours).[1]

-

Fixation: Gently wash the cells with PBS. Fix the cells with either 4% PFA for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C. Wash three times with PBS.[1]

-

Permeabilization: If using PFA fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.[1]

-

Blocking: Incubate the coverslips in blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the primary anti-α-tubulin antibody in blocking buffer. Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash the coverslips three times with PBS. Dilute the fluorescently labeled secondary antibody in blocking buffer. Incubate the coverslips in the dark for 1 hour at room temperature.

-

Nuclear Counterstaining: Wash three times with PBS. Incubate with DAPI solution for 5-10 minutes.

-

Mounting and Imaging: Wash a final three times with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium. Image the cells using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle, allowing for the detection of G2/M arrest induced by tubulin inhibitors.[1][3][20][21][22]

Materials:

-

Cancer cell line

-

6-well plates

-

Cell culture medium

-

Test compound

-

PBS

-

Trypsin-EDTA

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound and a vehicle control for a set time (e.g., 24 hours).[3][20]

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use Trypsin-EDTA to detach them. Combine all cells from each well into separate centrifuge tubes.[20]

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in cold PBS. Repeat the wash.[20]

-

Fixation: After the final wash, resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or at -20°C for at least 2 hours.[20]

-

Staining: Centrifuge the fixed cells. Discard the ethanol and wash the cell pellet twice with PBS. Resuspend the cell pellet in PI staining solution. Incubate in the dark at room temperature for 30 minutes.[1]

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Collect data for at least 10,000 single-cell events. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[1][3]

Visualizing Key Pathways and Workflows

The following diagrams, created using the DOT language, illustrate important concepts in the study of novel tubulin inhibitors.

Caption: General mechanism of tubulin inhibitors.

Caption: A typical experimental workflow.

Caption: PI3K/Akt signaling in apoptosis.

Conclusion

The development of novel tubulin inhibitors remains a promising avenue in cancer drug discovery. A thorough understanding of the structure-activity relationships is paramount for the rational design of next-generation therapeutics with improved efficacy, better safety profiles, and the ability to overcome drug resistance. This technical guide provides a foundational resource for researchers in this field, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying biological pathways. By leveraging this information, the scientific community can continue to advance the development of potent and selective tubulin inhibitors for the treatment of cancer.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and SAR of vinca alkaloid analogues. | Semantic Scholar [semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structures of a diverse set of colchicine binding site inhibitors in complex with tubulin provide a rationale for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and SAR of vinca alkaloid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Elaboration of thorough simplified vinca alkaloids as antimitotic agents based on pharmacophore similarity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Taxane analogues against breast cancer: a quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chemistry and chemical biology of taxane anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Strategies for the drug discovery and development of taxane anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Tubulin Polymerization Assay [bio-protocol.org]

- 16. maxanim.com [maxanim.com]

- 17. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Flow cytometry with PI staining | Abcam [abcam.com]

- 22. cancer.wisc.edu [cancer.wisc.edu]

The Cutting Edge of Cancer Therapy: A Technical Guide to Novel Colchicine Binding Site Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of more effective and less toxic cancer therapies has led to a renewed focus on a classic molecular target: tubulin. Microtubules, the dynamic polymers of α- and β-tubulin, are fundamental to cell division, making them a prime target for anticancer agents. Among the various tubulin binding sites, the colchicine binding site has emerged as a particularly promising area for the development of a new generation of inhibitors. These Colchicine Binding Site Inhibitors (CBSIs) disrupt microtubule dynamics, leading to mitotic arrest and subsequent programmed cell death (apoptosis) in rapidly proliferating cancer cells. A significant advantage of many CBSIs is their ability to circumvent multidrug resistance, a common hurdle in chemotherapy. This technical guide provides an in-depth exploration of the discovery of new CBSIs, detailing their mechanism of action, quantitative activity, and the experimental protocols crucial for their evaluation.

Mechanism of Action: Disrupting the Cellular Scaffolding

CBSIs bind to a pocket on β-tubulin at the interface with α-tubulin.[1][2] This binding event prevents the tubulin dimers from polymerizing into microtubules, effectively dismantling the mitotic spindle, a critical apparatus for chromosome segregation during cell division.[3][4] The disruption of microtubule formation activates the Spindle Assembly Checkpoint (SAC), a cellular surveillance mechanism that halts the cell cycle in the G2/M phase to prevent improper chromosome distribution.[5][6] Prolonged mitotic arrest triggers a cascade of signaling events, ultimately leading to apoptosis, primarily through the intrinsic mitochondrial pathway.[7][8] Key events in this pathway include the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2 and the activation of c-Jun N-terminal kinase (JNK), which further promotes apoptosis.[3][9][10]

Quantitative Assessment of Novel Colchicine Binding Site Inhibitors

The potency of newly discovered CBSIs is primarily evaluated through their half-maximal inhibitory concentration (IC50) in both cell-based and biochemical assays. The IC50 value for antiproliferative activity is determined against a panel of cancer cell lines, while the IC50 for tubulin polymerization inhibition is measured in a cell-free system. The inhibition constant (Ki) from competitive binding assays provides a measure of the inhibitor's affinity for the colchicine binding site. The following tables summarize the reported activities of several recently developed CBSIs, showcasing the diversity of chemical scaffolds and their potent anticancer effects.

| Compound ID | Cancer Cell Line | Antiproliferative IC50 (nM) | Reference |

| Compound 21 | HepG-2 | 1780 | [11] |

| HCT-116 | - | [11] | |

| MCF-7 | - | [11] | |

| Compound 25 | HepG-2 | 1900 | [11] |

| HCT-116 | 1430 | [11] | |

| MCF-7 | 4210 | [11] | |

| Compound 32 | HepG-2 | - | [11] |

| HCT-116 | - | [11] | |

| MCF-7 | - | [11] | |

| Compound 87 | Various Human Cancers | 0.2 - 0.4 | [12] |

| Compound 53 | Various Human Cancers | Picomolar range | [12] |

| J30 | Various Human Cancers | 8.6 - 11.1 | [3] |

| Compound 97 | Various Human Cancers | 16 - 62 | [12] |

| Compound 98 | - | 1.6 | [12] |

| G13 | MDA-MB-231 | 650 - 900 | [7] |

| Compound 16 | A549 | 3.9 | [13] |

| MDA-MB-231 | 2.2 | [13] | |

| HEPG2 | 3 | [13] | |

| isoCA-4 | Various Cell Lines | 2 - 5 | [13] |

| CC-5079 | HCT116 | 3.0 | [13] |

| Compound 36 | MCF-7 | 8 | [13] |

| Compound ID | Tubulin Polymerization IC50 (µM) | Reference |

| Compound 21 | 0.00911 | [11] |

| Compound 32 | 0.0105 | [11] |

| Colchicine | 0.0106 | [11] |

| CA-4 | 0.0132 | [11] |

| Compound 87 | 1.6 | [12] |

| CA-4 | 2.1 | [12] |

| Compound 53 | 0.44 | [12] |

| Compound 97 | 0.79 | [12] |

| Colchicine | 2.68 | [12] |

| G13 | 13.5 | [7] |

Key Experimental Protocols

The discovery and characterization of novel CBSIs rely on a series of well-established in vitro and cell-based assays. The following sections provide detailed methodologies for the key experiments.

Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Principle: The polymerization of tubulin can be monitored by the increase in light scattering (turbidity) at 340 nm or by an increase in fluorescence of a reporter dye like DAPI that preferentially binds to polymerized microtubules.[14][15]

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of purified tubulin (e.g., from bovine brain) at a concentration of 10 mg/mL in a suitable buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 0.5 mM EGTA).[16]

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare a polymerization buffer containing GTP (e.g., 1 mM).

-

-

Assay Procedure:

-

On ice, add the polymerization buffer to the wells of a 96-well plate.

-

Add the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (e.g., colchicine or nocodazole).

-

Initiate polymerization by adding the tubulin stock solution to each well to a final concentration of 2-4 mg/mL.[16]

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 340 nm or fluorescence at appropriate excitation/emission wavelengths every 30-60 seconds for 30-60 minutes.[16]

-

Plot the absorbance/fluorescence values against time to generate polymerization curves.

-

Determine the rate of polymerization (Vmax) from the linear phase of the curve for each compound concentration.

-

Calculate the IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[16]

-

Competitive Colchicine-Binding Assay

This assay determines if a test compound binds to the colchicine binding site on tubulin by measuring its ability to compete with a labeled colchicine analog.

Principle: The intrinsic fluorescence of colchicine increases upon binding to tubulin.[17] A test compound that binds to the same site will displace colchicine, leading to a decrease in fluorescence. Alternatively, a radiolabeled colchicine analog ([3H]colchicine) can be used, where displacement is measured by a decrease in radioactivity bound to tubulin.[16]

Methodology (Fluorescence-Based):

-

Reagent Preparation:

-

Assay Procedure:

-

In a microplate, combine the tubulin solution, a fixed concentration of colchicine, and varying concentrations of the test compound.

-

Include controls for total binding (no competitor) and non-specific binding (e.g., a compound known to bind to a different site on tubulin, like paclitaxel).[18]

-

Incubate the mixture for a sufficient time to reach equilibrium (e.g., 60 minutes at 37°C).[18]

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for colchicine.

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Determine the IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of colchicine.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of colchicine and Kd is its dissociation constant.[16]

-

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effects of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1]

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the overnight medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO).[1]

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[1]

-

-

MTT Addition and Formazan Solubilization:

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.[1]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Cell Cycle Analysis

This assay determines the effect of a compound on cell cycle progression.

Principle: Cells are stained with a fluorescent dye that intercalates into DNA, such as Propidium Iodide (PI). The fluorescence intensity of the dye is proportional to the DNA content of the cells. Flow cytometry is then used to quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Methodology:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with the test compound at various concentrations for a specified time (e.g., 24 hours). Include a vehicle control.[10]

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization.

-

Wash the cells with PBS and fix them in cold 70% ethanol, adding it dropwise while vortexing.[10]

-

Incubate on ice for at least two hours.

-

-

Staining:

-

Data Acquisition and Analysis:

-

Analyze the samples using a flow cytometer.

-

Generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This assay quantifies the percentage of apoptotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to detect early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells, where it stains the DNA. Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[3][6]

Methodology:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound for the desired time period.[3]

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Staining:

-

Data Acquisition and Analysis:

-

Add 1X Annexin Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[10]

-

Use appropriate controls for compensation and gating to distinguish between:

-

Live cells (Annexin V-negative, PI-negative)

-

Early apoptotic cells (Annexin V-positive, PI-negative)

-

Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

-

-

Visualizing the Molecular Cascade

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows involved in the discovery and characterization of new colchicine binding site inhibitors.

Conclusion

The discovery of novel colchicine binding site inhibitors represents a vibrant and promising frontier in cancer drug development. The diverse chemical scaffolds and potent biological activities of these new agents underscore the potential of this therapeutic strategy. By providing a comprehensive overview of the mechanism of action, quantitative data, and detailed experimental protocols, this technical guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge necessary to advance the discovery and development of the next generation of CBSIs, ultimately contributing to the fight against cancer.

References

- 1. Involvement of JNK1 in Neuronal Polarization During Brain Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Chronic spindle assembly checkpoint activation causes myelosuppression and gastrointestinal atrophy | EMBO Reports [link.springer.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Colchicine induces apoptosis in HT‑29 human colon cancer cells via the AKT and c-Jun N-terminal kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Microtubule-Targeting Drugs Induce Bcl-2 Phosphorylation and Association with Pin1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JNK1 phosphorylation of SCG10 determines microtubule dynamics and axodendritic length - PMC [pmc.ncbi.nlm.nih.gov]

- 11. THE MECHANISM OF COLCHICINE INHIBITION OF MITOSIS. I. KINETICS OF INHIBITION AND THE BINDING OF H3-COLCHICINE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. THE MECHANISM OF COLCHICINE INHIBITION OF MITOSIS: I. Kinetics of Inhibition and the Binding of H3-Colchicine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. Involvement of Microtubules in the Regulation of Bcl2 Phosphorylation and Apoptosis through Cyclic AMP-Dependent Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular Mechanisms of Spindle Assembly Checkpoint Activation and Silencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Spindle assembly checkpoint activation and silencing at kinetochores - PubMed [pubmed.ncbi.nlm.nih.gov]

Target Validation of Tubulin Inhibitors in Cancer Cells: A Technical Guide

This technical guide provides an in-depth overview of the target validation of tubulin inhibitors in cancer cells. It is intended for researchers, scientists, and drug development professionals actively involved in oncology and drug discovery. This document outlines the core mechanisms of tubulin inhibitors, presents key quantitative data from preclinical studies, details essential experimental protocols for their validation, and illustrates the associated signaling pathways.

Introduction to Tubulin as an Anticancer Target

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to polymerize and depolymerize is fundamental for various cellular processes, including the maintenance of cell structure, intracellular transport, and most critically, the formation of the mitotic spindle during cell division.[1] The crucial role of microtubule dynamics in mitosis makes tubulin a highly validated and successful target for cancer chemotherapy.[2][3]

Tubulin-targeting agents disrupt microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase, which ultimately triggers programmed cell death (apoptosis) in rapidly dividing cancer cells.[2][4] These agents are broadly categorized based on their mechanism of action:

-

Microtubule Stabilizing Agents: These compounds, such as taxanes (e.g., paclitaxel), enhance microtubule polymerization and prevent their disassembly. This leads to the formation of abnormal, overly stable microtubule bundles and mitotic arrest.[1]

-

Microtubule Destabilizing Agents: This class of inhibitors, which includes vinca alkaloids and colchicine-binding site inhibitors, prevents the polymerization of tubulin dimers into microtubules.[1][4] This disruption of microtubule formation leads to the disassembly of the mitotic spindle, mitotic arrest, and subsequent cell death.[2]

This guide will focus on the validation of tubulin polymerization inhibitors, a major class of microtubule destabilizing agents.

Mechanism of Action of Tubulin Polymerization Inhibitors

Tubulin polymerization inhibitors exert their anticancer effects by binding to specific sites on the β-tubulin subunit, preventing the incorporation of tubulin dimers into growing microtubules.[5] This interference with microtubule dynamics triggers a cascade of cellular events:

-

Inhibition of Microtubule Formation: The primary action is the direct inhibition of tubulin polymerization, which is essential for the formation and growth of microtubules.[2][6]

-

Disruption of Mitotic Spindle: The lack of functional microtubules prevents the formation of a proper mitotic spindle, the cellular machinery responsible for segregating chromosomes during mitosis.[6][7]

-

Activation of the Spindle Assembly Checkpoint (SAC): The failure of chromosomes to attach correctly to the mitotic spindle activates the SAC, a crucial cell cycle checkpoint.[6]

-

Mitotic Arrest: Activation of the SAC leads to a prolonged arrest of the cell in the G2/M phase of the cell cycle.[4][6]

-

Induction of Apoptosis: If the cell is unable to satisfy the SAC and complete mitosis, it will undergo programmed cell death, or apoptosis.[2][4]

The following diagram illustrates the general mechanism of action of tubulin polymerization inhibitors.

Caption: General mechanism of action of tubulin polymerization inhibitors.

Quantitative Analysis of Tubulin Inhibitor Activity

The efficacy of novel tubulin inhibitors is quantified through a series of in vitro assays. The following tables summarize representative data for a novel tubulin polymerization inhibitor, designated here as "Compound X," against various cancer cell lines. This data is a composite representation from multiple studies on novel colchicine-site inhibitors.

Table 1: In Vitro Cytotoxicity of Compound X in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| HeLa | Cervical Cancer | 8.5 |

| HT-29 | Colorectal Carcinoma | 12.3 |

| MCF-7 | Breast Adenocarcinoma | 15.1 |

| A549 | Lung Carcinoma | 10.8 |

| HCT-116 | Colon Cancer | 9.2 |

IC50 (half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Effect of Compound X on Tubulin Polymerization

| Compound | Concentration (µM) | Inhibition of Tubulin Polymerization (%) | IC50 (µM) |

| Vehicle (DMSO) | - | 0 | - |

| Colchicine (Control) | 5 | 92 ± 4 | 1.8 |

| Compound X | 5 | 88 ± 5 | 2.1 |

Table 3: Cell Cycle Analysis of HT-29 Cells Treated with Compound X

| Treatment (24h) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Vehicle (DMSO) | 55.2 ± 3.1 | 20.5 ± 2.5 | 24.3 ± 2.8 |

| Compound X (30 nM) | 10.8 ± 1.9 | 8.7 ± 1.5 | 80.5 ± 4.2 |

Detailed Experimental Protocols

Reproducible and rigorous experimental design is crucial for the validation of tubulin inhibitors. The following sections provide detailed protocols for key assays.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin in a cell-free system.

-

Materials:

-

Lyophilized tubulin protein (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Fluorescent reporter for tubulin polymerization

-

Test compound and controls (e.g., colchicine as a positive control, paclitaxel as a negative control for inhibition)

-

96-well, black, clear-bottom plates

-

Temperature-controlled fluorescence plate reader

-

-

Protocol:

-

Prepare a working solution of tubulin in General Tubulin Buffer on ice.

-

Add the test compound at various concentrations to the wells of the 96-well plate.

-

Add the tubulin solution and the fluorescent reporter to each well.

-

Initiate polymerization by adding GTP and incubating the plate at 37°C.

-

Measure the fluorescence intensity at regular intervals for 60-90 minutes using a plate reader (Excitation/Emission wavelengths appropriate for the reporter).

-

Calculate the rate of polymerization and the percentage of inhibition relative to the vehicle control.

-

The following diagram outlines the workflow for this assay.

Caption: Workflow for the in vitro tubulin polymerization assay.

Cell Viability Assay (MTT Assay)

This colorimetric assay determines the effect of a compound on the metabolic activity of cells, which serves as an indicator of cell viability.

-

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO)

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in the different phases of the cell cycle based on their DNA content.

-

Materials:

-

Cancer cell lines

-

6-well plates

-

Test compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution with RNase

-

-

Protocol:

-

Seed cells in 6-well plates and treat with the test compound for 24 hours.

-

Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol.

-

Incubate the fixed cells with PI/RNase staining solution.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The resulting histogram is analyzed to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

Signaling Pathways in Tubulin Inhibitor-Induced Cell Death

The mitotic arrest triggered by tubulin inhibitors activates a complex network of signaling pathways that ultimately determine the cell's fate. A key pathway involves the p53 tumor suppressor and its downstream target, p21. However, in many cancer cells, this pathway is dysregulated. In such cases, p53-independent mechanisms involving p21 can still play a crucial role.[8][9]

Upon mitotic arrest, the spindle assembly checkpoint proteins, such as NuMa and Aurora B, are activated.[9] This leads to the activation of Cdk1, a key regulator of mitosis.[9] In some cellular contexts, this prolonged mitotic arrest can lead to a p53-independent accumulation of the p21 protein.[8][9] Cytoplasmic p21 can have anti-apoptotic functions by inhibiting pro-caspases.[9] This can lead to a non-apoptotic form of cell death following mitotic catastrophe.[8][9]

The following diagram illustrates a simplified signaling pathway implicated in the response to tubulin inhibitors in certain cancer cells.

References

- 1. benchchem.com [benchchem.com]

- 2. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Preliminary Screening of "Tubulin Inhibitor 49" (Todalam): A Technical Guide

This technical guide provides a comprehensive overview of the preliminary screening and mechanism of action of "Tubulin inhibitor 49," also known as Todalam. The document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at its cytotoxic and biochemical properties, detailed experimental protocols, and a visualization of its unique mechanism of action.

Core Concepts: Mechanism of Action

This compound (Todalam) is a rationally designed small molecule that inhibits tubulin polymerization, a critical process for cell division, intracellular transport, and maintenance of cell structure.[1][2] Unlike many other tubulin inhibitors that bind to well-characterized sites such as the colchicine, vinca, or taxane sites, Todalam interacts with a novel binding site on the tubulin heterodimer.[1][2]

The primary mechanism of action of Todalam is twofold:

-

Steric Inhibition of Conformational Change: Todalam acts as a molecular plug that sterically hinders the "curved-to-straight" conformational change in the α-tubulin subunit. This transition is essential for the incorporation of tubulin dimers into growing microtubules.[1][2]

-

Sequestration of Tubulin Dimers: The inhibitor promotes the formation of assembly-incompetent, ring-like oligomers of tubulin dimers, effectively sequestering them from the pool available for microtubule polymerization.[1]

This disruption of microtubule dynamics leads to the disorganization of the cellular microtubule network, ultimately causing cell cycle arrest in the G2/M phase and inducing apoptosis (programmed cell death).[1][2]

Data Presentation

The following tables summarize the key quantitative data from the preliminary screening of this compound (Todalam).

Table 1: In Vitro Cytotoxicity

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Carcinoma | 8.8[1] |

| HMF3a | - | Not explicitly quantified, but potent activity demonstrated[1] |

| MDA-MB-231 | Breast Adenocarcinoma | Not explicitly quantified, but potent activity demonstrated[1] |

Table 2: Biochemical Tubulin Polymerization Inhibition

| Assay Type | Parameter | Value (µM) |

| In vitro tubulin polymerization | IC50 | 48 ± 17[1] |

Table 3: Cell Cycle Analysis

| Cell Line | Concentration (µM) | Treatment Duration (hours) | Effect |

| HMF3a | 20 | 24 | 2-3 fold increase in G2 phase cell population[1] |

Mandatory Visualization

The following diagrams illustrate the mechanism of action of Todalam and a typical experimental workflow for its preliminary screening.

Caption: Mechanism of action of this compound (Todalam).

Caption: General experimental workflow for preliminary screening.

Experimental Protocols

Detailed methodologies for the key experiments cited in the preliminary screening of this compound (Todalam) are provided below.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the inhibitor that reduces cell viability by 50% (IC50).

-

Cell Culture:

-

Human cancer cell lines (e.g., HeLa, MDA-MB-231) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

-

Assay Procedure:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Replace the existing medium with medium containing various concentrations of the inhibitor. Include a vehicle control (e.g., 0.5% DMSO).

-

Incubate the plates for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

In Vitro Tubulin Polymerization Assay (Pelleting Assay)

This biochemical assay directly measures the effect of the inhibitor on the polymerization of purified tubulin.[1]

-

Reagents:

-

Purified tubulin protein (>99%)

-

G-PEM buffer (80 mM PIPES pH 6.8, 1 mM EGTA, 1 mM MgCl2)

-

GTP (Guanosine triphosphate)

-

Glycerol

-

-

Assay Procedure:

-

Prepare a reaction mixture containing 30 µM tubulin in G-PEM buffer with 1 mM GTP and 10% glycerol.[3]

-

Add various concentrations of this compound to the reaction mixture. Include a positive control (e.g., vinblastine) and a negative vehicle control (DMSO).[1]

-

Incubate the mixture at 37°C for 30 minutes to induce polymerization.

-

Centrifuge the samples at high speed (e.g., 100,000 x g) at 37°C for 10 minutes to pellet the polymerized microtubules.

-

Carefully separate the supernatant (containing unpolymerized tubulin) from the pellet (containing microtubules).

-

Analyze both the supernatant and pellet fractions by SDS-PAGE and Coomassie blue staining.

-

-

Data Analysis:

-

Quantify the band intensities of tubulin in the pellet and supernatant fractions using densitometry.

-

Calculate the percentage of polymerized tubulin for each concentration of the inhibitor.

-

Plot the percentage of polymerization against the inhibitor concentration to determine the IC50 value.[1]

-

Immunofluorescence Microscopy of Microtubule Network

This method visualizes the effect of the inhibitor on the microtubule network within cells.

-

Cell Culture and Treatment:

-

Staining Procedure:

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block non-specific binding with 1% BSA in PBS for 30 minutes.

-

Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) for 1 hour at room temperature.

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 594 goat anti-mouse) for 1 hour in the dark.

-

Counterstain the nuclei with DAPI (4′,6-diamidino-2-phenylindole).

-

Mount the coverslips onto microscope slides.

-

-

Imaging:

-

Visualize the cells using a confocal or fluorescence microscope. Capture images of the microtubule network and nuclei.

-

Cell Cycle Analysis by Flow Cytometry

This technique quantifies the distribution of cells in different phases of the cell cycle.

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to reach 70-80% confluency.

-

Treat the cells with various concentrations of this compound and a vehicle control for a specified period (e.g., 24 hours).[1]

-

-

Staining Procedure:

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Data Acquisition and Analysis: